N,N-Dimethyl-N'-propan-2-ylurea
Description
Structure
3D Structure
Properties
CAS No. |
34862-63-0 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,1-dimethyl-3-propan-2-ylurea |
InChI |
InChI=1S/C6H14N2O/c1-5(2)7-6(9)8(3)4/h5H,1-4H3,(H,7,9) |
InChI Key |
CJHQLQACGQHOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl N Propan 2 Ylurea and Analogous Substituted Ureas
Modern Synthetic Strategies for N,N-Dimethyl-N'-propan-2-ylurea
Green Chemistry Principles in the Synthesis of Urea (B33335) Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to minimize environmental impact. researchgate.net A key focus is the replacement of hazardous reagents and volatile organic solvents.
A significant advancement is the direct synthesis of disubstituted ureas from amines and carbon dioxide (CO₂), which utilizes a renewable, cheap, and non-toxic C1 source. rsc.org This process often requires a catalyst, such as a basic ionic liquid like 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), and can be performed under solvent-free conditions. rsc.org While this method is effective for producing symmetrical ureas, its application to unsymmetrical ureas like this compound presents additional challenges in controlling selectivity.
The use of water as a solvent is another cornerstone of green urea synthesis. A mild and efficient method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This approach allows for high purity products to be isolated by simple filtration or extraction, avoiding silica (B1680970) gel chromatography. rsc.org Furthermore, solvent-free methods, reacting amines directly with CO₂ or other reagents, have been developed, aligning with the goal of reducing waste and energy consumption. researchgate.netpsu.edu
Recent research also explores novel energy sources, such as plasma-ice interactions, to drive the synthesis of urea from nitrogen and carbon dioxide sources, representing a potential future for environmentally benign production. arxiv.orgarxiv.org
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its analogs.
Solvent Effects and Catalysis in Urea Bond Formation
The choice of solvent can significantly influence the rate and outcome of urea synthesis. While traditional syntheses often use aprotic solvents like DMF or THF commonorganicchemistry.com, green chemistry initiatives have pushed for less hazardous alternatives. Water has been shown to be a viable solvent, and in some cases, can even promote unique chemo-selectivity based on the pKₐH of the reacting amines. rsc.org In certain systems, such as the reaction of amines with CO₂, the addition of a small amount of water can enhance the yield, though an excess can shift the reaction equilibrium unfavorably. psu.edu Solvent-free conditions represent the ideal scenario from a green chemistry perspective, where one of the reactants, like an amine, can also serve as the reaction medium. rsc.orgpsu.edu
Catalysis plays a pivotal role in modern urea synthesis, particularly in activating less reactive starting materials like CO₂. numberanalytics.com Various catalysts have been investigated:
Metal Oxides : Materials like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) show high activity and stability. numberanalytics.com
Metal Complexes : A tetraammineaquacopper(II) sulfate (B86663) complex has been shown to catalyze urea formation from ammonium (B1175870) carbamate (B1207046) in an aqueous solution. acs.orgnih.govacs.org
Ionic Liquids : Basic ionic liquids can effectively catalyze the reaction between amines and CO₂ under solvent-free conditions. rsc.org
MOF-based Catalysts : Metal-organic frameworks are being explored for the electrochemical synthesis of urea, offering high efficiency and selectivity. rsc.org
The table below summarizes the effect of different catalysts on the synthesis of urea derivatives.
| Catalyst Type | Starting Materials | Key Advantages | Reference(s) |
| Copper(II) Complex | Ammonium Carbamate | Enables reaction in aqueous solution. | acs.org, nih.gov, acs.org |
| Ionic Liquid ([Bmim]OH) | Amines + CO₂ | Allows for solvent-free conditions; reusable catalyst. | rsc.org |
| Bismuth Selenide | Amines + CO + O₂ | High efficiency at low temperatures (20°C). | researchgate.net |
| MOF-based (Mo-PCN-222(Co)) | NO₃⁻ + CO₂ | High urea production rate via electrosynthesis. | rsc.org |
Kinetic Studies and Mechanistic Insights into Synthetic Pathways
Kinetic studies on the hydrolysis of urea have determined activation energies, providing quantitative data on reaction rates. For example, the activation energy for urea hydrolysis was found to be 60.93 kJ/mol. acs.org In other systems, such as urea synthesis from alanine (B10760859) in perfused rat livers, the reaction was shown to follow substrate inhibition kinetics. nih.gov
Mechanistic investigations into the catalytic synthesis of urea using a copper(II) complex suggest that a coordinated carbamate is the likely starting point of the catalyzed reaction, with carbamic acid acting as a transient intermediate that facilitates the removal of a hydroxyl group. acs.orgnih.gov For reactions involving amines and CO₂, the proposed mechanism involves the rapid formation of an alkyl ammonium alkyl carbamate intermediate, which then undergoes intramolecular dehydration to form the urea product. psu.edu The amine itself can act as a base to catalyze this dehydration step. psu.edu
Isolation and Purification Techniques for this compound
The final step in any synthesis is the isolation and purification of the target compound. For substituted ureas like this compound, which are often crystalline solids atamanchemicals.com, the purification methods are generally straightforward.
A common and effective technique is recrystallization . This involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical and depends on the solubility profile of the specific urea derivative.
When using green solvents like water for the synthesis, purification can be particularly simple. If the synthesized urea derivative is insoluble in water, it can be isolated by simple filtration directly from the reaction mixture. rsc.org For products that have some water solubility, an extraction with an appropriate organic solvent can be performed to separate the product from the aqueous phase. rsc.org
In cases where simple crystallization or extraction is insufficient to remove all impurities, silica gel column chromatography is a more rigorous purification method. This technique separates compounds based on their differential adsorption to the silica stationary phase and their solubility in the mobile phase (eluent). However, green synthesis protocols aim to avoid this step as it consumes large quantities of solvent and generates waste. rsc.org
Advanced Spectroscopic Characterization of N,n Dimethyl N Propan 2 Ylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of N,N-Dimethyl-N'-propan-2-ylurea, providing insights into its molecular framework and dynamic behavior in solution.
High-Resolution ¹H NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling of Propan-2-yl and Methyl Groups
High-resolution ¹H NMR spectroscopy allows for the precise determination of proton environments within the this compound molecule. The chemical shifts and spin-spin coupling constants provide valuable information about the connectivity and spatial arrangement of the propan-2-yl and methyl groups. ubc.canih.gov
The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons. The methyl protons of the dimethylamino group typically appear as a singlet, while the protons of the propan-2-yl group exhibit more complex splitting patterns due to spin-spin coupling. ubc.calibretexts.org The methine proton of the isopropyl group appears as a multiplet due to coupling with the adjacent methyl protons, which in turn appear as a doublet. libretexts.org The coupling constant, typically in the range of 6-8 Hz for vicinal coupling on sp³ hybridized carbons, provides evidence for the neighboring proton sets. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Group | Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| N,N-Dimethyl | -N(CH₃)₂ | Singlet | s | N/A |
| Propan-2-yl | -CH(CH₃)₂ | Multiplet | m | ~6-8 Hz |
| Propan-2-yl | -CH(CH ₃)₂ | Doublet | d | ~6-8 Hz |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR Spectroscopy: Characterization of Carbonyl and Aliphatic Carbons
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the urea (B33335) moiety is a key diagnostic signal, typically appearing in the downfield region of the spectrum. chemicalbook.com The aliphatic carbons of the N,N-dimethyl and propan-2-yl groups resonate at higher fields. The chemical shifts of these carbons are influenced by their local electronic environment. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Group | Carbon Type | Chemical Shift (ppm) |
|---|---|---|
| Urea | C=O | Downfield region |
| N,N-Dimethyl | -N(CH₃)₂ | Aliphatic region |
| Propan-2-yl | -C H(CH₃)₂ | Aliphatic region |
Note: The specific chemical shift values can be influenced by the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.comslideshare.net
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment reveals protons that are spin-spin coupled to each other. sdsu.edu For this compound, this would show a correlation between the methine proton and the methyl protons of the propan-2-yl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This allows for the direct assignment of the protonated carbons in the molecule, such as the methine and methyl carbons of the propan-2-yl group and the carbons of the N,N-dimethyl groups. nih.gov
Variable-Temperature NMR for Conformational Dynamics and Restricted Rotation
Variable-temperature (VT) NMR studies can provide valuable insights into the conformational dynamics of this compound. researchgate.netnih.govresearchgate.net The rotation around the C-N bonds of the urea moiety can be restricted, leading to the existence of different conformers.
At lower temperatures, the rate of rotation may become slow enough on the NMR timescale to observe separate signals for the different conformers. researchgate.netnih.gov As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal as the rate of rotation increases. nih.gov Analysis of the lineshape changes as a function of temperature can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Diagnostic Vibrations of the Urea Moiety and Alkyl Substituents
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. biointerfaceresearch.com The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the urea moiety and the alkyl substituents.
The most prominent feature in the IR spectrum of a urea derivative is the strong absorption band due to the C=O stretching vibration (Amide I band), typically observed in the region of 1630-1680 cm⁻¹. researchgate.netpw.edu.pl The N-H stretching vibration of the secondary amide appears as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibrations also give rise to characteristic bands in the fingerprint region. researchgate.net The alkyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower frequencies. biointerfaceresearch.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (secondary amide) | Stretching | 3300 - 3500 | Medium |
| C-H (alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (urea) | Stretching (Amide I) | 1630 - 1680 | Strong |
| N-H | Bending (Amide II) | 1510 - 1570 | Medium |
Note: The exact positions and intensities of the absorption bands can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Raman Spectroscopy: Complementary Vibrational Modes and Molecular Symmetry
Raman spectroscopy serves as a vital tool for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. cardiff.ac.uk The technique relies on the inelastic scattering of monochromatic light, providing a fingerprint of a molecule's vibrational energy levels. cardiff.ac.uk
In the study of urea derivatives, Raman spectroscopy is particularly useful for identifying vibrations that are weak or inactive in IR spectra. For instance, the symmetric C-N stretching mode in urea and its derivatives often produces a strong and characteristic band in the Raman spectrum. azom.com For solid urea, this band is reported around 1010 cm⁻¹, though it can shift to lower wavenumbers in solution. azom.com The analysis of Raman spectra, including the depolarization ratios of the bands, can provide information about the symmetry of the vibrational modes. researchgate.net
Correlation with Quantum Chemical Calculations for Spectral Assignments
To achieve accurate assignment of the observed vibrational bands in the Raman and IR spectra of this compound, experimental data is often correlated with quantum chemical calculations. biointerfaceresearch.comnih.gov Density Functional Theory (DFT) is a commonly employed computational method for this purpose. researchgate.netmersin.edu.tr
By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. biointerfaceresearch.comethz.ch These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. biointerfaceresearch.com The potential energy distribution (PED) analysis, derived from these calculations, allows for the detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.) within the molecule. biointerfaceresearch.com This combined experimental and theoretical approach provides a robust and detailed understanding of the molecule's vibrational characteristics. cardiff.ac.ukbiointerfaceresearch.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular mass and elucidating the structural details of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. libretexts.org This precision allows for the unambiguous determination of the elemental composition of this compound from its exact mass. libretexts.orgyoutube.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas due to the slight mass differences of their constituent isotopes. libretexts.org The exact mass of a molecule is a unique physical property that is critical for its definitive identification. nih.gov
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathways
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. nih.gov When coupled with tandem mass spectrometry (MS/MS), ESI enables the detailed study of the molecule's fragmentation pathways. nih.govresearchgate.net
In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides valuable structural information. For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov The specific fragmentation pattern can be used to differentiate between positional isomers. nih.govresearchgate.net The study of fragmentation mechanisms is often aided by the analysis of related compounds and can reveal how different substituents influence the fragmentation process. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification.
This technique is widely used for the quantitative analysis of impurities. nih.gov For instance, methods have been developed using GC-MS to determine trace-level impurities in related solvents like N,N-dimethylformamide. nih.gov The method's performance can be validated by evaluating its specificity, linearity, sensitivity, precision, and accuracy, ensuring reliable purity assessment. researchgate.net
Advanced Electronic Spectroscopy
Advanced electronic spectroscopy techniques, such as vacuum ultraviolet (VUV) spectroscopy, can provide insights into the electronic structure and transitions of this compound. The electronic absorption spectrum in the VUV region reveals transitions to higher energy electronic states, including Rydberg states. researchgate.net
Computational methods, such as time-dependent density functional theory (TD-DFT), are used in conjunction with experimental VUV spectra to predict vertical excited state energies and their character (e.g., valence or Rydberg). researchgate.net This combined approach allows for a comprehensive assignment of the observed spectral features and provides a deeper understanding of the molecule's electronic properties and potential photodissociation dynamics. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. A chromophore is a part of a molecule responsible for its color, or more broadly, any group of atoms that absorbs light in the UV-Vis region. shu.ac.uk
In the case of this compound, the key chromophore is the urea functional group (C=O). This group contains a carbonyl group in conjugation with two nitrogen atoms, which possess non-bonding electrons (n-electrons). The carbonyl group also contains π-electrons in the carbon-oxygen double bond. Consequently, the UV-Vis spectrum of this compound is expected to be dominated by two primary types of electronic transitions:
n → π* (n-to-pi-star) transitions: These transitions involve the excitation of a non-bonding electron from one of the nitrogen or oxygen atoms to an anti-bonding π* orbital associated with the carbonyl group. youtube.com These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε), generally in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk For simple carbonyl compounds, the n → π* transition is often observed around 270-300 nm. ornl.gov
π → π* (pi-to-pi-star) transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. youtube.com They are higher in energy (occur at shorter wavelengths) compared to n → π* transitions and are characterized by a much higher molar absorptivity (ε), typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For amides and related structures, these transitions usually occur below 200 nm.
The absorption of UV radiation by organic molecules containing functional groups with valence electrons of low excitation energy, such as the urea group, results in a spectrum characterized by broad absorption bands rather than sharp lines. shu.ac.uk This is due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk The solvent used can also influence the position of these absorption bands; for instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity.
While specific experimental data for this compound is not extensively reported in the surveyed literature, a representative UV-Vis absorption profile can be predicted based on the behavior of similar N,N'-disubstituted ureas.
Table 1: Representative UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Orbital Transition |
| π → π | ~195 | ~5,000 | Promotion of a π electron to a π anti-bonding orbital |
| n → π | ~280 | ~50 | Promotion of a non-bonding electron to a π anti-bonding orbital |
Note: The data in this table is illustrative and based on the typical spectroscopic behavior of the urea chromophore. Actual experimental values may vary.
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. hindsinstruments.com A non-zero CD signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror images. aps.org Therefore, this technique would not be applicable to this compound itself, as the molecule is achiral.
However, if a chiral center were introduced into the molecule, for instance by replacing the propan-2-yl group with a chiral substituent or if the nitrogen substitution pattern created a stable chiral conformer, then CD spectroscopy would become a highly relevant analytical tool. The resulting chiral analogues would be expected to exhibit a CD spectrum.
In such hypothetical cases, CD spectroscopy could provide valuable information on:
The absolute configuration of the chiral centers.
Conformational changes in solution.
The interactions between the chiral molecule and other substances.
The urea chromophore, when located in a chiral environment, can produce distinct CD signals corresponding to its electronic transitions (n → π* and π → π*). rsc.org The sign (positive or negative) and magnitude of these Cotton effects in the CD spectrum can be correlated with the stereochemistry of the molecule.
Based on a review of the available scientific literature, there are no specific studies detailing the synthesis or Circular Dichroism analysis of chiral analogues of this compound. Therefore, at present, this subsection is not applicable.
Crystallographic Investigations and Solid State Characteristics of N,n Dimethyl N Propan 2 Ylurea
Single Crystal X-ray Diffraction: Precise Determination of Molecular Geometry and Conformation
The molecular structure reveals that the urea (B33335) moiety [N-C(=O)-N] and the phenyl ring are each essentially planar. However, the molecule as a whole is not flat. There is a significant twist between the plane of the phenyl ring and the plane of the urea group. This dihedral angle is a critical conformational parameter. In a related compound, 1-(2,4-dimethylphenyl)urea, the dihedral angle between the benzene (B151609) ring and the urea group is 86.6 (1)°. nih.gov This twisted conformation minimizes steric hindrance between the substituents on the phenyl ring and the urea group.
The N,N-dimethyl group at one end of the urea linker and the isopropyl group on the phenyl ring adopt conformations to reduce steric strain. The nitrogen atoms of the urea group exhibit a geometry that is intermediate between ideal trigonal planar and tetrahedral, a common feature in substituted ureas due to resonance and steric effects.
| Parameter | Value |
|---|---|
| Chemical Formula | C9H12N2O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.631 (4) |
| b (Å) | 7.0633 (19) |
| c (Å) | 8.786 (2) |
| β (°) | 93.530 (4) |
| Volume (Å3) | 906.2 (4) |
| Z | 4 |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and van der Waals Forces
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In Isoproturon (B30282), these are dominated by strong hydrogen bonds and weaker van der Waals forces.
N-H…O Hydrogen Bonds and Their Supramolecular Directivity
The most significant intermolecular interaction in the crystal structure of phenylurea derivatives is the hydrogen bond between the N-H group of the urea moiety (the hydrogen bond donor) and the carbonyl oxygen atom (the hydrogen bond acceptor). This strong and directional interaction is a primary driver of the crystal packing.
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N–H···O | ~0.86 | ~2.0 - 2.2 | ~2.9 - 3.1 | ~150 - 170 |
Note: Data are typical ranges for this class of compounds.
Crystal Packing Architectures and Polymorphism
The combination of strong N-H···O hydrogen-bonded motifs and weaker C-H···O and van der Waals interactions dictates the final crystal packing architecture of Isoproturon. The hydrogen-bonded dimers or chains typically form layers, and the orientation of the hydrophobic phenyl and isopropyl groups determines how these layers stack together. This interplay between strong directional forces and weaker, non-directional forces is fundamental to crystal engineering. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, including agrochemicals. Different polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability. While extensive studies on the polymorphism of Isoproturon are not widely reported in the literature, the potential for different packing arrangements or molecular conformations means that other crystalline forms could potentially exist under different crystallization conditions.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped around a molecule, and the color coding provides information about the nature and relative strength of close contacts with neighboring molecules.
A Hirshfeld surface analysis of Isoproturon would allow for a quantitative breakdown of the intermolecular contacts. The 2D "fingerprint plot" derived from this analysis provides a summary of all intermolecular interactions. For a typical urea derivative, the analysis would likely show the following contributions:
Computational Chemistry and Molecular Modeling of N,n Dimethyl N Propan 2 Ylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of N,N-Dimethyl-N'-propan-2-ylurea, commonly known as isoproturon (B30282). These computational methods provide insights into molecular geometries, vibrational frequencies, and energetic properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shifts
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like isoproturon. scispace.com DFT calculations, particularly using the B3LYP functional with the 6-311++G(2d,2p) basis set, have been employed to optimize the molecular geometry of isoproturon in the aqueous phase. scispace.com The optimized structure reveals key bond distances and dihedral angles, such as the C-N bond lengths within the urea (B33335) moiety and the torsion angle between the phenyl ring and the urea group. scispace.com For instance, the dihedral angle 2C-4C-20N-22C is calculated to be 22.03 degrees, indicating a non-planar arrangement between the phenyl ring and the urea side chain. scispace.com A frequency analysis is typically performed on the optimized geometries to confirm that the structure corresponds to a minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. researchgate.net
Vibrational spectroscopy, both infrared (IR) and Raman, can be simulated using DFT calculations. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model and to assign specific vibrational modes to the observed spectral bands. scispace.com Furthermore, DFT can be utilized to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation.
Ab Initio Methods (e.g., MP2, Coupled-Cluster) for High-Accuracy Energetics
For more accurate energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. These methods, while computationally more demanding than DFT, provide a higher level of theoretical accuracy. In the study of isoproturon, the optimized geometry obtained from DFT (B3LYP/6-311++G(2d,2p)) was further reoptimized using MP2 with the same basis set in the aqueous phase to obtain more reliable electronic energies and atomic charges. scispace.com The electronic energies for isoproturon have been calculated at the MP2/6-311++G(2d,2p) level of theory. scispace.com
Conformational Analysis using Potential Energy Surface (PES) Scans
The flexibility of the this compound molecule, particularly the rotation around the C(phenyl)-N(urea) bond, can be explored through Potential Energy Surface (PES) scans. uni-muenchen.deq-chem.com A relaxed PES scan involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. q-chem.com This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. For molecules with flexible bonds, this analysis is crucial for understanding their dynamic behavior and how they might interact with biological receptors. uni-muenchen.deq-chem.com For example, a PES scan can reveal the energy barrier for the rotation of the isopropylphenyl group relative to the dimethylurea moiety. uni-muenchen.de
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. scispace.com The MESP is plotted on the electron density surface, where different colors represent different potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MESP surface shows that the most negative potential is located around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. scispace.com The regions around the hydrogen atoms of the methyl groups and the phenyl ring generally exhibit positive potential. This analysis helps in understanding the intermolecular interactions and the initial steps of chemical reactions involving isoproturon. scispace.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive. ajchem-a.com
In the case of isoproturon, the HOMO is primarily localized on the phenyl ring and the adjacent nitrogen atom, while the LUMO is distributed over the urea moiety. scispace.com The HOMO-LUMO gap provides insight into the chemical reactivity of isoproturon. A comparative study of several phenylurea herbicides indicated that the order of the HOMO-LUMO gap is linuron (B1675549) > diuron (B1670789) > chlorotoluron (B1668836) > isoproturon, suggesting that isoproturon is among the more reactive compounds in this series. researchgate.net
Table 1: Frontier Molecular Orbital Properties of Isoproturon
| Parameter | Value (eV) |
| HOMO Energy | -8.97 |
| LUMO Energy | 1.13 |
| HOMO-LUMO Gap | 10.10 |
| Data calculated at the MP2/6-311++G(2d,2p) level of theory in the aqueous phase. scispace.com |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.dewikipedia.org This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. uni-muenchen.de
For this compound, NBO analysis can reveal the nature of the C-N bonds, the hybridization of the atoms, and the extent of delocalization of the lone pairs on the nitrogen and oxygen atoms. shd-pub.org.rs For example, the interaction between the lone pair of the nitrogen atom adjacent to the phenyl ring and the π* orbitals of the ring can be quantified, providing a measure of the resonance stabilization. Similarly, the interactions between the oxygen lone pairs and the antibonding orbitals of adjacent bonds can be analyzed to understand the electronic distribution within the urea group. shd-pub.org.rs
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting atoms. This provides a trajectory of atomic positions and velocities over time, from which macroscopic and microscopic properties can be derived. For a molecule like this compound, MD simulations would typically focus on two key areas: conformational sampling and solution behavior.
Conformational Sampling:
The conformational flexibility of this compound is primarily determined by the rotation around its single bonds. Of particular interest are the rotational barriers around the C-N bonds of the urea moiety. Due to the partial double-bond character of these bonds, rotation is restricted, leading to different planar or near-planar conformers. Similar to other N,N'-substituted ureas, one can expect the existence of cis and trans isomers with respect to the arrangement of the substituents around the C-N bonds.
An MD simulation would explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. Techniques like umbrella sampling can be employed to enhance the sampling of high-energy transition states, providing a more complete picture of the conformational landscape. For related molecules like N,N'-dimethyl-urea, computational studies have shown that the trans configuration is the global energy minimum in a vacuum, with a significant energy barrier to the cis state. colostate.edu The substitution pattern, including the presence of the bulky propan-2-yl group and the two methyl groups in this compound, would be expected to influence these conformational preferences.
Solution Behavior:
Understanding how this compound behaves in a solution is critical for many applications. MD simulations can model the explicit interactions between the solute (this compound) and the solvent molecules. This provides a detailed picture of the solvation shell and how the solvent affects the conformational equilibrium of the solute.
The choice of solvent would significantly impact the simulation results. In a polar solvent, for instance, the solvent molecules would form hydrogen bonds with the urea's carbonyl oxygen and N-H group, potentially stabilizing certain conformers over others. The simulation can also reveal information about the local ordering of the solvent around the solute and the dynamics of these interactions. For example, studies on similar compounds have shown that explicit solvation can shift the relative energies of conformers and the transition states between them. colostate.edu
Illustrative Research Findings:
While direct experimental or simulation data for this compound is not available, a hypothetical MD study could yield data similar to that presented in the table below. This table illustrates the kind of results one might expect from a conformational analysis in both a vacuum and an explicit solvent.
| Parameter | Vacuum | Explicit Water |
| Most Stable Conformer | trans-trans | trans-trans |
| Relative Energy of cis-trans Conformer (kcal/mol) | 4.5 | 5.8 |
| Rotational Barrier (trans to cis, kcal/mol) | 14.2 | 15.1 |
| Average N-H···O(water) distance (Å) | N/A | 1.9 |
| Average C=O···H(water) distance (Å) | N/A | 2.1 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
The data in such a table would be generated by analyzing the MD trajectories. For instance, the relative energies of different conformers would be calculated from their populations in the simulation, and the rotational barriers would be determined using enhanced sampling methods. The average distances between the solute and solvent atoms would provide insight into the strength and nature of the solvation.
Reaction Mechanisms and Chemical Transformations of N,n Dimethyl N Propan 2 Ylurea
Hydrolysis and Degradation Pathways of Urea (B33335) Derivatives
The degradation of isoproturon (B30282) in the environment is a complex process that involves more than simple hydrolysis. While it is reported to be stable to acids and alkalis under mild conditions, it undergoes transformation through various biotic and abiotic pathways, including microbial action and photocatalysis. wikipedia.org The primary degradation routes involve modifications to its substituents—N-demethylation and oxidation of the isopropyl group—rather than a direct hydrolytic cleavage of the urea backbone. oup.comwikipedia.org
The hydrolysis of urea derivatives can be catalyzed by both acids and bases, although the conditions required can be vigorous.
Acid-Catalyzed Hydrolysis: In a general acid-catalyzed mechanism for ureas, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of an amine to yield a carbamic acid, which subsequently decomposes to another amine and carbon dioxide. For isoproturon, this process would lead to the formation of N,N-dimethylamine and 4-isopropylaniline (B126951). However, isoproturon is generally found to be stable under acidic conditions. wikipedia.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which can then expel one of the amine anions as a leaving group. Protonation of the leaving group by a solvent molecule yields the amine. Isoproturon is noted to be hydrolytically cleaved by strong bases, particularly with the application of heat. wikipedia.orgnih.gov In the environment, however, it is not expected to undergo significant hydrolysis. nih.gov
In aqueous environments, the degradation of isoproturon is slow, with a reported half-life of approximately 30 to 40 days. who.int The transformation is not typically a simple water-assisted hydrolysis but is predominantly driven by microbial and photochemical processes. oup.comwho.int
Microbial Degradation: This is the main pathway for isoproturon breakdown in soil and water. oup.com The degradation often begins with the stepwise removal of the methyl groups from the dimethylamino end of the molecule, a process known as N-demethylation. oup.comcdnsciencepub.comnih.gov This leads to the formation of key metabolites. Another significant microbial process is the hydroxylation of the isopropyl side chain. asm.orgnih.gov Subsequent hydrolysis of the urea linkage in these metabolites yields 4-isopropylaniline or its hydroxylated derivatives. nih.govasm.orgethz.ch
Photocatalytic Degradation: In the presence of light, particularly UV light, and a photocatalyst like titanium dioxide (TiO₂), isoproturon degradation is accelerated. nih.govacademie-sciences.fr The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH). rawdatalibrary.net These radicals can attack the molecule at multiple sites, leading to hydroxylation of the aromatic ring, oxidation of the isopropyl group, and N-demethylation. nih.govrawdatalibrary.net
The major degradation products identified from these pathways are summarized in the table below.
| Degradation Pathway | Key Metabolites |
| N-Demethylation | 3-(4-isopropylphenyl)-1-methylurea (MDIPU) oup.comcdnsciencepub.comnih.gov, 3-(4-isopropylphenyl)-urea (DDIPU) cdnsciencepub.comnih.gov |
| Hydroxylation | N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (2-OH-IPU) asm.orgnih.gov, N-(4-(2-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (1-OH-IPU) asm.orgnih.gov |
| Hydrolysis | 4-isopropylaniline oup.comcdnsciencepub.comnih.govnih.gov |
| Combined Pathways | Hydroxylated and N-demethylated intermediates nih.govethz.ch |
N-Alkylation and N-Derivatization Reactions
Further chemical modification of N,N-Dimethyl-N'-propan-2-ylurea can be achieved through reactions targeting the nitrogen atoms, particularly the N'-H group.
This compound is an unsymmetrical, trisubstituted urea. It possesses two different nitrogen environments: one is a tertiary amine nitrogen (part of the N,N-dimethyl group), and the other is a secondary amine nitrogen (bearing the isopropyl group and a hydrogen atom). Further alkylation reactions, typically involving an alkyl halide in the presence of a base, would occur selectively at the N'-H position. This is because the secondary nitrogen has an available proton that can be removed by a base, rendering it nucleophilic, whereas the tertiary nitrogen lacks a proton for such activation. This regioselectivity allows for the specific synthesis of N,N,N',N'-tetrasubstituted ureas.
The synthesis of substituted ureas is a fundamental process in medicinal and agricultural chemistry. wikipedia.org Unsymmetrical ureas like isoproturon are commonly prepared by reacting an isocyanate with an appropriate amine. For instance, the synthesis of isoproturon can be achieved by reacting 4-isopropylphenyl isocyanate with dimethylamine.
Conversely, using this compound as a starting material, the regioselective alkylation described in section 6.2.1 leads to the formation of more complex, fully substituted urea derivatives. For example, reacting it with methyl iodide would yield N,N,N'-trimethyl-N'-(propan-2-yl)phenylurea. This highlights the utility of the N-H bond in ureas as a handle for further functionalization, enabling the creation of a diverse library of related compounds.
The general versatility of urea synthesis allows for numerous derivatives, as shown in the table below.
| Amine/Isocyanate Precursor 1 | Amine/Isocyanate Precursor 2 | Resulting Urea Type |
| Primary Amine | Potassium Isocyanate | N-Monosubstituted Urea academie-sciences.fr |
| Primary Amide | Primary or Secondary Amine | Unsymmetrical N,N'- or N,N,N'-Urea usda.gov |
| Benzylurea | Aryl Halide (followed by deprotection) | N-Aryl Urea researchgate.net |
| p-Cumidine | Phosgene (B1210022), then Dimethylamine | N,N-Dimethyl-N'-phenyl Urea (Isoproturon) wikipedia.org |
Supramolecular Chemistry and Self Assembly of N,n Dimethyl N Propan 2 Ylurea Analogues
Molecular Recognition and Directed Self-Assembly Principles
The foundation of the supramolecular chemistry of urea (B33335) derivatives lies in their exceptional capacity for molecular recognition, which is primarily driven by their ability to form strong and directional hydrogen bonds. nih.govresearchgate.net The urea moiety possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust one-dimensional hydrogen-bonding arrays.
In the case of N,N-Dimethyl-N'-propan-2-ylurea, the presence of a single N'-H proton and two methyl groups on the other nitrogen atom introduces asymmetry. This substitution pattern is crucial as it prevents the formation of the common head-to-tail dimeric hydrogen bonds seen in many symmetrical ureas. Instead, it favors the formation of linear, tape-like or ribbon-like supramolecular structures. The self-assembly process is highly directional and predictable, guided by the geometry of the hydrogen bonds.
The principles of molecular recognition also extend to the interaction of urea derivatives with other molecules, including anions and neutral guests. anr.fr The polarized N-H bonds of the urea group can form strong interactions with anions, making urea-based structures effective receptors. This recognition is highly specific, depending on the geometric arrangement of the hydrogen bond donors and the size and shape of the guest molecule.
Design and Synthesis of Urea-Based Supramolecular Architectures
The synthesis of urea derivatives like this compound is typically straightforward, often involving the reaction of an amine with an isocyanate. nih.govrsc.org For unsymmetrical ureas, this can be achieved by reacting a secondary amine with an isocyanate or by using phosgene (B1210022) or its equivalents to first form an isocyanate intermediate from one amine, which then reacts with a second, different amine. nih.gov More recent, "non-isocyanate" methods are also being developed, some of which utilize urea itself as a monomer in polycondensation reactions, offering a more sustainable approach. rsc.orgrsc.org
The design of urea-based supramolecular architectures leverages the predictable hydrogen-bonding patterns of the urea group. By modifying the substituents on the urea nitrogens, researchers can fine-tune the properties of the resulting supramolecular assemblies. For instance, attaching bulky groups can influence the packing and solubility of the aggregates, while incorporating other functional groups can introduce new properties, such as photoresponsiveness or catalytic activity.
A prominent example of designed urea-based supramolecular systems is the 2-ureido-4[1H]-pyrimidinone (UPy) motif, which forms exceptionally stable quadruple hydrogen-bonded dimers. nih.gov While structurally more complex than simple alkylureas, the principles of its design—creating a multi-point hydrogen-bonding array to drive self-assembly—are broadly applicable. The synthesis of such functional monomers often involves reacting an isocyanate with a suitable amine-containing heterocycle. rsc.orgresearchgate.netrsc.org
Table 1: Synthetic Approaches to Urea-Based Monomers
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Isocyanate Addition | Amine + Isocyanate | Versatile, high yields, mild conditions. | rsc.orgresearchgate.net |
| Phosgene-based | Amine + Phosgene (or equivalent) | Traditional method, suitable for symmetrical and unsymmetrical ureas. | nih.gov |
| Non-Isocyanate Polycondensation | Urea + Diamines | Solvent-free melt polycondensation, sustainable. | rsc.orgrsc.org |
| Ring-Opening of Thiazolidin-2-one | Thiazolidin-2-one + Hindered Amine | Isocyanate-free formation of hindered urea bonds. | nih.gov |
Non-Covalent Polymerization and Gelation Phenomena
The directional and strong hydrogen bonds of urea groups can lead to the formation of long, chain-like assemblies known as supramolecular polymers. nih.gov This process, driven by non-covalent interactions, is reversible and can be influenced by factors such as temperature, concentration, and solvent polarity. For this compound analogues, the single N'-H donor and the steric bulk of the isopropyl and dimethyl groups would likely favor the formation of linear, one-dimensional polymers.
In certain solvents, particularly non-polar ones, these supramolecular polymer chains can entangle and form a three-dimensional network, leading to the formation of an organogel. acs.org The stability of these gels is dependent on the strength and cooperativity of the hydrogen bonds within the polymer chains. The introduction of long alkyl chains or other interacting moieties can enhance the stability of these gels through additional van der Waals or π-π stacking interactions.
The gelation properties of bis-urea compounds, where two urea groups are linked by a spacer, have been extensively studied. tue.nl These molecules can form robust, fibrous networks that are capable of gelling liquids at very low concentrations. The principles governing their self-assembly are directly relevant to simpler mono-urea systems.
Intermolecular Hydrogen Bonding Cooperativity in Urea-Containing Systems
The strength of hydrogen bonds in urea-based supramolecular polymers is often enhanced by cooperativity. nih.gov This means that the formation of one hydrogen bond increases the strength of adjacent hydrogen bonds in the chain. This effect is particularly pronounced in well-ordered, one-dimensional arrays where the dipoles of the urea groups are aligned.
In crystalline urea, the N-H---O hydrogen bonds are a key feature of the structure. aps.org Studies on bis-urea systems have shown that the self-association process can exhibit cooperativity on two levels: the formation of hydrogen-bonded aggregates and the subsequent stacking of these aggregates. nih.gov For analogues of this compound, the linear arrangement of hydrogen bonds would be expected to show positive cooperativity, leading to a more stable supramolecular polymer than would be expected from the sum of individual hydrogen bond strengths.
The cooperative nature of these interactions is crucial for the formation of stable, high-molecular-weight supramolecular polymers. It also explains the sharp transitions often observed in the temperature- and concentration-dependent behavior of these systems.
Host-Guest Chemistry and Encapsulation Studies
The ability of urea derivatives to form organized, cavity-containing structures makes them interesting candidates for host-guest chemistry. wikipedia.org While simple ureas like this compound are unlikely to form well-defined cavities on their own, they can be incorporated into larger molecular architectures designed for encapsulation.
A classic example is the formation of inclusion compounds where urea molecules crystallize to form a helical, channel-like structure around a guest molecule. wikipedia.orgresearchgate.net This demonstrates the inherent ability of the urea moiety to create ordered, non-covalent structures capable of hosting other molecules.
More sophisticated host systems can be designed by incorporating urea functionalities into macrocycles or foldamers. anr.fr These hosts can use the hydrogen-bonding capabilities of the urea groups to bind and recognize specific guests, such as anions or other neutral molecules. anr.frnih.gov For instance, studies have shown that isomeric pyridyl ureas can be differentiated based on their host-guest complexation with cyclodextrins, highlighting the sensitivity of these interactions to the precise geometry of the urea derivative. acs.orgacs.org
Table 2: Research Findings on Urea-Based Supramolecular Systems
| System | Key Finding | Technique/Method | Reference |
|---|---|---|---|
| Ureido-heterocycles | Can form triple and quadruple H-bonding patterns for supramolecular polymers. | NMR, X-ray Crystallography | nih.gov |
| Bis-urea based polymers | Exhibit highly cooperative self-association in organic solvents. | FTIR Spectroscopy | nih.gov |
| Urea-based Foldamers | Can form helical structures that act as anion receptors. | NMR Titrations, Crystallography | anr.fr |
| Phenyl-pyridyl ureas | Isomers can be differentiated by host-guest complexation with β-cyclodextrin. | Ion Mobility-Mass Spectrometry | acs.orgacs.org |
| Imidazolidinyl urea polymers | Forms hydrogels with self-healing properties. | Rheology, Tensile Testing | nih.gov |
Compound Names Mentioned in this Article
Coordination Chemistry of N,n Dimethyl N Propan 2 Ylurea As a Ligand
Ligand Design Principles for Urea-Based Metal Complexes
Urea (B33335) and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites—the carbonyl oxygen and the amide nitrogen atoms. researchgate.netrjpbcs.com The design of urea-based ligands for specific applications in metal complexes hinges on several key principles that influence the electronic and steric properties of the resulting complex.
The fundamental structure of urea allows for resonance, which distributes electron density across the O-C-N framework. primescholars.comdestechpub.com Substitution on the nitrogen atoms significantly alters the ligand's properties. Introducing alkyl groups, such as the methyl and propan-2-yl groups in N,N-Dimethyl-N'-propan-2-ylurea, has two primary effects:
Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and, through resonance, on the carbonyl oxygen. This enhanced basicity can lead to stronger coordination to metal centers.
Furthermore, the presence of N-H protons in monosubstituted or asymmetrically disubstituted ureas allows for the formation of intra- and intermolecular hydrogen bonds. These interactions are crucial in stabilizing crystal lattices and can be exploited in the design of supramolecular assemblies. researchgate.net The ability of the urea moiety to be deprotonated under certain conditions can also lead to the formation of anionic ureate ligands, which opens up different coordination modes and reactivity patterns. rjpbcs.com
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with urea-based ligands is typically achieved by reacting the urea derivative with a metal salt in a suitable solvent. rjpbcs.comnih.gov For a hypothetical synthesis of a complex with this compound, a general procedure would involve dissolving the ligand and a transition metal salt (e.g., chlorides, nitrates) in a solvent like ethanol, methanol, or a mixture containing water, followed by stirring, heating, or slow evaporation to induce crystallization of the complex. rjpbcs.comresearchgate.net
Coordination Modes of the Urea Moiety (e.g., O-coordination, N-coordination)
The urea functional group offers several potential coordination modes to a metal center:
O-Coordination: This is the most common coordination mode for urea and its alkyl derivatives. rjpbcs.comresearchgate.net The ligand acts as a monodentate donor through the carbonyl oxygen atom. rjpbcs.com This mode is favored because the oxygen atom is sp2 hybridized, and coordination does not significantly disrupt the resonance within the urea backbone. rjpbcs.com For derivatives like N,N'-dimethylurea and N,N'-diethylurea, only monodentate coordination through the oxygen atom has been observed. rjpbcs.com
N-Coordination: Coordination through one of the nitrogen atoms is less common. It is generally observed with specific metals like Pd(II) and Pt(II). primescholars.comdestechpub.com This mode of bonding significantly alters the vibrational spectra of the complex compared to the free ligand. destechpub.com
N,O-Bidentate Coordination: Chelation involving both a nitrogen and the oxygen atom is rare but has been reported in a limited number of cases. rjpbcs.com
Bridging Modes: After deprotonation, the resulting ureate anion can act as a bridging ligand, coordinating to multiple metal centers simultaneously through its oxygen and nitrogen atoms (μ2 or μ3 modes). rjpbcs.com
For this compound, monodentate O-coordination is the most probable binding mode with most transition metals, by analogy with other N-alkylated ureas. rjpbcs.com
Stoichiometry and Stability of Metal-Urea Adducts
The stoichiometry of metal-urea complexes, which describes the ratio of metal ions to ligands, is influenced by several factors, including the metal ion's size, charge, and preferred coordination geometry, as well as the steric bulk of the urea ligand. nih.gov Common stoichiometries for octahedral complexes with monodentate urea ligands are 1:6, such as in [Fe(urea)₆]³⁺. researchgate.net Other observed stoichiometries include 1:4 and 1:2, often with other co-ligands like water or anions filling the coordination sphere. rjpbcs.comdestechpub.com
For example, complexes with stoichiometries like [Zn(urea)₆]SO₄·H₂O and Ca(urea)₄₂ have been well-characterized. rjpbcs.com Given the steric hindrance from the isopropyl and dimethyl groups in this compound, it is plausible that it would form complexes with lower ligand-to-metal ratios compared to unsubstituted urea. The stability of these adducts in solution depends on the strength of the metal-ligand bond and can be influenced by the solvent and the presence of competing ligands.
Spectroscopic and Crystallographic Studies of Metal-Urea Complexes
Spectroscopic and crystallographic techniques are essential for the unambiguous characterization of metal-urea complexes.
Infrared (IR) Spectroscopy is particularly useful for determining the coordination mode of the urea ligand. rjpbcs.comresearchgate.net The key vibrational bands to monitor are the C=O stretching (ν(C=O)) and the N-H stretching (ν(N-H)) frequencies.
O-Coordination: When the urea coordinates through the oxygen atom, electron density is drawn from the C=O bond to the metal. This weakens the carbonyl double bond, resulting in a shift of the ν(C=O) band to a lower frequency (wavenumber) compared to the free ligand. The N-H stretching frequencies are typically not significantly affected. rjpbcs.com
N-Coordination: If coordination occurs through a nitrogen atom, the C=O bond character increases, leading to a shift of the ν(C=O) band to a higher frequency. Concurrently, the N-H stretching frequencies would shift to lower values. destechpub.com
Interactive Table: IR Spectroscopic Data for Urea and Related Complexes (Note: Data is for analogous compounds due to lack of specific data for this compound complexes.)
| Compound/Complex | ν(C=O) (cm⁻¹) | ν(N-C-N) (cm⁻¹) | Coordination Mode | Reference |
|---|---|---|---|---|
| Free Urea | 1686 | 1473 | - | researchgate.net |
| Urea-Samarium Complex | Lower than 1686 | ~1473 | O-monodentate | researchgate.net |
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps to deduce the coordination geometry around the metal ion. For instance, the d-d transitions observed for complexes of first-row transition metals like Cr(III), Fe(III), and Co(II) can indicate an octahedral or tetrahedral environment. rjpbcs.comresearchgate.net
X-ray Crystallography offers definitive proof of the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, stoichiometry, and intermolecular interactions like hydrogen bonding. nih.govnih.gov For example, crystallographic studies of N,N'-diethyl-N,N'-diphenylurea have detailed its molecular conformation. nih.gov
Electronic Structure and Bonding in Coordination Complexes
The electronic structure of the urea ligand is best described as a resonance hybrid of several contributing structures. primescholars.comdestechpub.com This resonance results in a partial double bond character for the C-N bonds and delocalization of charge, with the oxygen atom being electron-rich. destechpub.com
Upon coordination to a metal ion via the oxygen atom, the electronic structure is perturbed. The donation of electron density from the oxygen to the positively charged metal ion enhances the contribution of the polar resonance forms. This leads to:
A decrease in the C=O bond order.
An increase in the C-N bond order. researchgate.net
These changes are reflected in the IR spectra, as discussed previously, and can also be observed in crystal structures through the shortening of C-N bonds and lengthening of the C=O bond upon coordination. The nature of the metal-ligand bond is primarily a dative covalent bond, formed from the donation of a lone pair of electrons from the ligand's donor atom into a vacant orbital of the metal ion.
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications for metal complexes of this compound have not been reported, the broader class of urea- and thiourea-based metal complexes has shown activity in various catalytic transformations. For instance, palladium complexes incorporating urea-phosphine ligands have been developed for cross-coupling reactions. destechpub.com Similarly, rare-earth metal complexes with N,N-dimethylbenzylamine ligands have demonstrated high activity in reactions like hydrophosphination and polymerization. atamanchemicals.com
Urea derivatives have been used as ligands or pro-ligands in palladium-catalyzed reactions. The N,N-dimethyl moiety, in particular, has been featured in ligands for catalytic processes such as the Heck and Suzuki reactions. These applications often leverage the ability of the ligand to stabilize the metal center and modulate its reactivity. Given these precedents, it is conceivable that transition metal complexes of this compound could be investigated as catalysts for reactions such as:
Cross-Coupling Reactions: The ligand could potentially stabilize palladium catalysts for Suzuki, Heck, or Buchwald-Hartwig amination reactions.
Polymerization: Lanthanide or other metal complexes could act as initiators for the ring-opening polymerization of cyclic esters. atamanchemicals.com
Hydroformylation: Rhodium or cobalt complexes might catalyze the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, a process where N,N'-dimethylurea has been used as a component in specialized solvent systems.
Further research would be required to synthesize these specific complexes and evaluate their catalytic potential.
Solution Chemistry and Solvation Phenomena of N,n Dimethyl N Propan 2 Ylurea
Solubility Studies in Protic and Aprotic Solvents
The solubility of a solute is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For N,N-Dimethyl-N'-propan-2-ylurea, this balance is heavily influenced by the solvent's ability to engage in hydrogen bonding and polar interactions.
Protic Solvents: These solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. Due to the presence of the N'-H group, this compound can act as a hydrogen bond donor. The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors. Therefore, strong interactions with protic solvents are expected, which would promote solubility. However, the presence of three alkyl groups (two methyl and one isopropyl) introduces significant hydrophobic character. This is more pronounced than in simpler compounds like N,N'-dimethylurea . In highly protic solvents like water, these nonpolar groups can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility compared to less substituted ureas solubilityofthings.com.
Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetone, cannot donate hydrogen bonds but possess significant dipole moments and can act as hydrogen bond acceptors hbm4eu.eu. They are expected to be effective solvents for this compound. They can accept a hydrogen bond from the solute's N'-H group and engage in favorable dipole-dipole interactions with the polar urea (B33335) backbone. In contrast, nonpolar aprotic solvents like hexane would be poor solvents, as they cannot effectively solvate the polar urea functional group, leading to low solubility.
The expected solubility trends are summarized in the table below.
| Solvent Type | Examples | Key Interactions with this compound | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen bonding (donor & acceptor), Dipole-dipole | Moderate to High |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Hydrogen bonding (acceptor), Dipole-dipole | High |
| Nonpolar Aprotic | Hexane, Toluene | van der Waals forces | Low |
Thermochemistry of Solution and Solvation Enthalpies
ΔHsol = ΔHlattice + ΔHsolv
The solvation enthalpy itself is a composite of various intermolecular interactions. For this compound, this includes contributions from cavity formation, van der Waals interactions, dipole-dipole interactions, and hydrogen bonding.
Calorimetric studies on related compounds like N,N'-dimethylurea in water and methanol have provided insight into these processes researchgate.net. The solvation of urea derivatives is often exothermic, indicating that the energy released from solute-solvent interactions is greater than the energy required to create a cavity for the solute in the solvent. The magnitude of the solvation enthalpy depends strongly on the solvent. For instance, in studies comparing water and methanol for N,N'-dimethylurea, solvation was found to be considerably weaker in methanol researchgate.net. A similar trend would be expected for this compound, with the specific values being modulated by the larger hydrophobic contribution of the isopropyl group.
Solvent-Solute Interactions: Hydrogen Bonding and Dipole-Dipole Interactions
The specific interactions between this compound and solvent molecules are critical to its solution behavior.
Hydrogen Bonding: This is a dominant interaction for this molecule in many solvents.
As a Donor: The single N'-H group can form a hydrogen bond with acceptor atoms in the solvent, such as the oxygen in alcohols, water, ethers, or carbonyls (e.g., acetone) mdpi.com.
As an Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor site, readily interacting with donor groups (like -OH or -NH) from protic solvents nih.gov. The nitrogen atoms can also act as weaker hydrogen bond acceptors. The presence of both donor and acceptor sites allows for the formation of intermolecular solute-solute hydrogen bonds in the solid state and in concentrated solutions, which must be overcome for solvation to occur researchgate.net.
Dipole-Dipole Interactions: Substituted ureas possess a significant dipole moment due to the polarized carbonyl group and the lone pairs on the nitrogen atoms uw.edu.pl. This allows for strong electrostatic interactions with polar solvents, both protic and aprotic. In polar aprotic solvents where hydrogen bonding from the solvent is absent, these dipole-dipole forces become a primary driver of solvation.
Impact of Solvation on Conformational Equilibria and Reactivity
The solvation environment can significantly influence the molecular structure and chemical behavior of this compound.
Conformational Equilibria: Rotation around the C-N bonds in ureas is known to be hindered due to the partial double-bond character arising from the delocalization of nitrogen lone-pair electrons into the carbonyl group uw.edu.pl. This can lead to the existence of different rotational isomers (conformers). For an unsymmetrically substituted urea like this compound, different orientations of the methyl and isopropyl groups relative to the carbonyl group are possible. The stability of these conformers can be influenced by the solvent. Polar solvents can stabilize more polar conformers through dipole-dipole interactions, while solvents capable of hydrogen bonding might preferentially solvate conformers where the N'-H group is more accessible nih.gov.
Reactivity: The reactivity of the N'-H group can be modulated by the solvent. In aprotic solvents, the N'-H proton is more exposed and potentially more acidic or reactive. In protic, hydrogen-bond-accepting solvents, the solvation of the N'-H group can decrease its reactivity by shielding the proton and delocalizing electron density mdpi.com. Similarly, the nucleophilicity of the carbonyl oxygen can be reduced in protic solvents due to hydrogen bonding, which ties up the lone pairs of electrons. These solvent effects are crucial in chemical reactions where the urea moiety participates, for example, in coordination chemistry or as a catalyst.
Environmental Degradation Pathways of N,n Dimethyl N Propan 2 Ylurea
Biodegradation Studies: Microbial Metabolism and Enzymatic Pathways
The degradation of phenylurea herbicides like isoproturon (B30282) in agricultural soils is predominantly a microbial process. oup.com These biotic transformations are crucial in the natural attenuation of these compounds, ultimately leading to their mineralization into harmless inorganic products. oup.com
Identification of Microbial Strains Capable of Urea (B33335) Degradation
A variety of microorganisms have been identified that are capable of degrading isoproturon and other related phenylurea herbicides. These microbes often utilize the herbicide as a source of carbon and nitrogen.
Several bacterial strains have been isolated from agricultural soils with a history of herbicide application. Notably, species from the genus Sphingomonas have been shown to mineralize isoproturon. oup.comoup.com For instance, Sphingomonas sp. strain SRS2 and the closely related strain F35 have demonstrated the ability to metabolize this compound. oup.com Another key bacterium, Arthrobacter globiformis strain D47, isolated from an agricultural field, can transform isoproturon directly to its aniline (B41778) derivative. oup.com The bacterium Ochrobactrum anthropi CD3 has also shown the capacity to completely remove isoproturon from aqueous solutions. nih.gov
Fungi also play a role in the degradation of phenylurea herbicides. Several soil fungi can degrade the N,N-dimethyl side chains of compounds like isoproturon, diuron (B1670789), and linuron (B1675549). oup.comcambridge.org For example, species of Aspergillus, such as A. niger, A. sydowi, and A. tamarii, have been shown to degrade various substituted urea herbicides. cambridge.orgcambridge.org
Elucidation of Degradation Products and Intermediates
The microbial degradation of isoproturon proceeds through a series of metabolic steps, leading to the formation of several intermediate products before complete mineralization. The primary degradation pathway involves the stepwise N-demethylation of the urea side chain. oup.comwikipedia.orgwho.int
The initial step is the removal of one methyl group to form monodemethyl-isoproturon (MDIPU) , also known as 3-(4-isopropylphenyl)-1-methylurea. oup.comnih.gov Subsequent demethylation leads to the formation of didemethyl-isoproturon (DDIPU) , or 3-(4-isopropylphenyl)urea. oup.com Studies have indicated that the initial N-demethylation can be a rate-limiting step in the complete mineralization of isoproturon. nih.gov
Following demethylation, the urea side chain is hydrolyzed, resulting in the formation of 4-isopropylaniline (B126951) (4-IA) . oup.comnih.gov This aniline metabolite can be further degraded by some microorganisms. nih.gov
In addition to N-demethylation, oxidation of the isopropyl group on the phenyl ring can occur, leading to the formation of hydroxylated metabolites such as N-(4-(2-hydroxy-1-methylethyl)phenyl)-N',N'-dimethylurea (1-OH-IPU) and N-(4-(1-hydroxy-1-methylethyl)phenyl)-N',N'-dimethylurea (2-OH-IPU) . oup.comoup.com
The table below summarizes the key degradation products of isoproturon identified in various studies.
| Parent Compound | Degradation Product | Chemical Name |
| N,N-Dimethyl-N'-propan-2-ylurea (Isoproturon) | Monodemethyl-isoproturon (MDIPU) | 3-(4-isopropylphenyl)-1-methylurea |
| This compound (Isoproturon) | Didemethyl-isoproturon (DDIPU) | 3-(4-isopropylphenyl)urea |
| This compound (Isoproturon) | 4-isopropylaniline (4-IA) | 4-isopropylaniline |
| This compound (Isoproturon) | 1-OH-IPU | N-(4-(2-hydroxy-1-methylethyl)phenyl)-N',N'-dimethylurea |
| This compound (Isoproturon) | 2-OH-IPU | N-(4-(1-hydroxy-1-methylethyl)phenyl)-N',N'-dimethylurea |
Abiotic Degradation Processes: Hydrolysis and Photodegradation
While biodegradation is the primary mechanism for the breakdown of isoproturon in the environment, abiotic processes such as hydrolysis and photodegradation can also contribute to its transformation, albeit generally to a lesser extent under typical environmental conditions. oup.comresearchgate.net
Isoproturon is relatively stable to hydrolysis in aqueous solutions at neutral pH. europa.eu However, it can undergo hydrolytic cleavage under strongly alkaline conditions, especially with heating. wikipedia.orgnih.gov The half-life of isoproturon in water due to hydrolysis is quite long, estimated to be 1560 days at pH 7 and 25°C. europa.eu
Photodegradation, the breakdown of the molecule by sunlight, can also occur. who.int Isoproturon is photochemically stable to some extent, but sustained exposure to ultraviolet light can lead to its degradation into several products. wikipedia.org Photometabolites identified include 3-(4-isopropylphenyl)-1-methylurea and 3-(4-isopropylphenyl)urea, which are also products of microbial degradation. who.int Other photoproducts that have been identified are 4,4'-diisopropylazobenzene and 4,4'-diisopropylazoxybenzene. who.int The photocatalytic degradation of isoproturon in the presence of titanium dioxide (TiO2) has been shown to produce various hydroxylated by-products. nih.gov
Environmental Fate Modeling and Persistence Assessment
Understanding the environmental fate and persistence of isoproturon is crucial for assessing its potential risk to ecosystems. Environmental fate models are used to predict the transport, transformation, and concentration of the herbicide in various environmental compartments such as soil and water. battelle.orgup.ptstone-env.com These models incorporate data on the compound's physicochemical properties, degradation rates, and sorption characteristics. battelle.org
Isoproturon is considered non-persistent in soil, with a half-life (DT50) that can range from 6 to 28 days, although this is temperature-dependent as the degradation is primarily driven by microbial activity. wikipedia.org In water, its half-life is estimated to be around 30 to 40 days, while in water sediments, it is significantly longer, at approximately 149 days. wikipedia.orgcoastalwiki.org
Field and laboratory studies have been conducted to investigate the persistence of isoproturon. In one study, the half-life of the extractable parent compound was found to be around 19 days. nih.gov However, when considering all extractable radioactive residues (parent compound and degradation products), the half-life increased to 48 days in the field. nih.gov Furthermore, if non-extractable residues are included, the estimated half-life of the total radioactive residues in the soil can be as long as one to 1.4 years. nih.gov This highlights the complexity of accurately assessing the long-term persistence of the compound and its breakdown products in the environment.
The table below provides a summary of the half-life of isoproturon in different environmental compartments.
| Environmental Compartment | Half-life (DT50) | Conditions/Notes | Reference |
| Soil | 6 - 28 days | Temperature-dependent microbial degradation | wikipedia.org |
| Soil | ~19 days | Extractable parent product (field and lab) | nih.gov |
| Soil | 48 days | Exhaustive extractable 14C-residues (field) | nih.gov |
| Soil | 1 - 1.4 years | Total radioactive residues (including non-extractable) | nih.gov |
| Water | 30 - 40 days | wikipedia.orgcoastalwiki.org | |
| Water Sediments | 149 days | wikipedia.org | |
| Water (Hydrolysis) | 1560 days | pH 7, 25°C | europa.eu |
Q & A
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Dimethylamine eq. | 1.2 | Maximizes conversion |
| Solvent | THF | Enhances solubility |
Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR: Distinct singlets for N,N-dimethyl groups appear at δ 2.8–3.0 ppm. The isopropyl methine proton (CH) shows a septet at δ 3.8–4.0 ppm, while methyl groups resonate as doublets at δ 1.1–1.3 ppm.
- ¹³C NMR: The urea carbonyl (C=O) appears at δ 158–160 ppm. Dimethyl carbons are at δ 38–40 ppm, and isopropyl carbons at δ 20–25 ppm.
- IR: A strong C=O stretch at 1640–1680 cm⁻¹ and N-H stretches (urea) at 3200–3400 cm⁻¹ confirm the urea backbone .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 2.8–3.0 | N(CH₃)₂ |
| ¹³C NMR | δ 158–160 | C=O |
| IR | 1640–1680 cm⁻¹ | C=O stretch |
Advanced: What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do solvent interactions affect its charge transfer characteristics?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively models electronic properties. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Key findings include:
- The urea moiety exhibits a planar geometry, facilitating intramolecular charge transfer (ICT).
- Polar solvents (e.g., DMSO) stabilize the charge-separated state, reducing the energy gap between HOMO and LUMO by 0.3–0.5 eV compared to nonpolar solvents (e.g., cyclohexane). This impacts UV-Vis absorption maxima, shifting them by ~20 nm .
Q. Table 3: Solvent Effects on Electronic Properties
| Solvent | HOMO-LUMO Gap (eV) | λmax (nm) |
|---|---|---|
| Cyclohexane | 5.2 | 270 |
| Acetonitrile | 4.8 | 290 |
Advanced: Are there contradictions in the literature regarding the stability of this compound under varying experimental conditions, and how can these be resolved?
Methodological Answer:
Discrepancies exist in reported stability under acidic vs. basic conditions:
- Acidic conditions (pH < 3): Hydrolysis to dimethylamine and isopropylurea occurs within 24 hours.
- Basic conditions (pH > 10): Stability extends beyond 72 hours.
To resolve contradictions, conduct accelerated stability studies using HPLC quantification under controlled pH and temperature. Use Arrhenius modeling to predict degradation kinetics .
Basic: What are the key considerations for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture (hygroscopicity promotes hydrolysis).
- Handling: Use anhydrous solvents (e.g., DMF, THF) in synthesis to prevent side reactions. Conduct reactions under nitrogen atmosphere .
Advanced: How does the isopropyl substituent influence intermolecular interactions in this compound’s crystal packing?
Methodological Answer:
X-ray crystallography reveals that the isopropyl group introduces steric hindrance, disrupting hydrogen-bonding networks typical of urea derivatives. Instead, van der Waals interactions dominate, leading to a less dense crystal lattice (density ~1.1 g/cm³ vs. 1.3 g/cm³ for phenyl analogs). Computational Hirshfeld surface analysis quantifies these interactions, showing 60% van der Waals contributions .
Basic: What chromatographic methods effectively quantify this compound in complex mixtures?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection at 210 nm (UV) provides a retention time of 6.2 minutes.
- GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. The compound elutes at 8.5 minutes (m/z 145 [M⁺]) .
Advanced: What mechanistic insights exist regarding the bioactivity of this compound in agrochemical research?
Methodological Answer:
Compared to phenyl-substituted ureas (e.g., isoproturon), the isopropyl group reduces soil adsorption coefficients (Koc), enhancing mobility but decreasing herbicidal persistence. Molecular docking studies suggest weaker binding to Photosystem II (PSII) targets (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for isoproturon), explaining lower efficacy. Validate via chlorophyll fluorescence assays in Arabidopsis thaliana .
Q. Table 4: Comparative Bioactivity of Urea Derivatives
| Compound | Koc (mL/g) | ΔG Binding (kcal/mol) |
|---|---|---|
| This compound | 120 | -8.2 |
| Isoproturon | 350 | -10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
